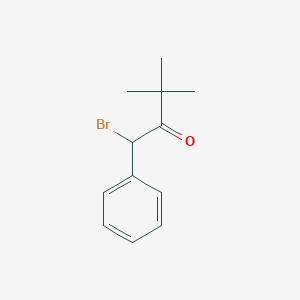

1-Bromo-3,3-dimethyl-1-phenylbutan-2-one

Description

1-Bromo-3,3-dimethyl-1-phenylbutan-2-one (CAS 5469-26-1), also known as pivaloylmethyl bromide, is a brominated ketone with the molecular formula C₆H₁₁BrO and a molecular weight of 179.08 g/mol . It is a flammable liquid classified under DOT 3 (flammable) and exhibits moderate toxicity via subcutaneous routes (LD₅₀: 500 mg/kg) . The compound is primarily used as a reactive intermediate in organic synthesis, particularly in nucleophilic substitution reactions, due to the electrophilic nature of the bromine atom adjacent to the ketone group. Its synthesis and applications are closely tied to derivatives such as phenoxy- and sulfonyl-substituted analogs, which are discussed in subsequent sections.

Properties

CAS No. |

43121-47-7 |

|---|---|

Molecular Formula |

C12H15BrO |

Molecular Weight |

255.15 g/mol |

IUPAC Name |

1-bromo-3,3-dimethyl-1-phenylbutan-2-one |

InChI |

InChI=1S/C12H15BrO/c1-12(2,3)11(14)10(13)9-7-5-4-6-8-9/h4-8,10H,1-3H3 |

InChI Key |

AQXYNOCATSFWSN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C(C1=CC=CC=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

3,3-Dimethyl-1-phenoxybutan-2-one

- Molecular Formula : C₁₂H₁₆O₂

- Synthesis: Prepared from 1-bromo-3,3-dimethylbutan-2-one via nucleophilic substitution with phenol in dry DMF, yielding 68% after flash chromatography .

- Physical Properties : White solid with a melting point of 37–38°C .

- Key Differences: Replacement of bromine with a phenoxy group eliminates electrophilic reactivity at the α-carbon but introduces aryl ether functionality, enhancing stability.

3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one

- Molecular Formula : C₁₂H₁₆O₃S

- Synthesis : Reacting 1-bromo-3,3-dimethylbutan-2-one with benzenesulfinic acid yields 84.1% of the product after purification .

- Physical Properties: White solid with a higher melting point (80–81°C) compared to the phenoxy analog .

- Key Differences : The sulfonyl group increases polarity and thermal stability, making it suitable for applications requiring robust directing groups in catalysis.

3,3-Dimethyl-1-phenylbutan-2-one

3-Bromo-1,1,1-trifluoro-2-butanone

- Molecular Formula : C₄H₄BrF₃O

- Key Differences : Trifluoromethyl groups introduce strong electron-withdrawing effects, enhancing reactivity in fluorinated compound synthesis .

Physical and Chemical Properties Comparison

Key Observations :

- Bromine substitution lowers the melting point compared to its non-halogenated analog.

- Sulfonyl and phenoxy groups increase thermal stability and crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.